Fenchone-d3

Analytical Chemistry Method Development LC-MS/MS

Fenchone-d3 is the definitive +3 Da deuterated internal standard for accurate fenchone quantification in biological fluids, food extracts, and environmental samples. Its isotopic labeling ensures precise MS differentiation while correcting for matrix effects, ionization efficiency, and extraction recovery. Ideal for pharmacokinetic studies, food safety testing, and regulatory compliance, this SIL-IS delivers superior data integrity compared to unlabeled standards.

Molecular Formula C10H16O
Molecular Weight 155.25 g/mol
Cat. No. B12365830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenchone-d3
Molecular FormulaC10H16O
Molecular Weight155.25 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)(C1=O)C)C
InChIInChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/i1D3
InChIKeyLHXDLQBQYFFVNW-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenchone-d3 for Analytical Quantification: A Stable Isotope-Labeled Internal Standard


Fenchone-d3 is a deuterated analog of the bicyclic monoterpenoid fenchone, with a molecular formula of C₁₀H₁₃D₃O and a molecular weight of 155.25 g/mol [1]. It is classified as a stable isotope-labeled (SIL) compound, specifically designed for use as an internal standard in quantitative analytical chemistry . The incorporation of three deuterium atoms creates a distinct mass shift relative to the unlabeled analyte (fenchone, M.W. 152.23), enabling precise and accurate quantification using mass spectrometry (MS) detection while compensating for sample matrix effects, extraction losses, and instrument variability .

Why Fenchone-d3 Cannot Be Replaced by Unlabeled Fenchone or Structural Analogs in Quantitative MS


Using unlabeled fenchone, fenchone-d6, or structurally similar compounds as an internal standard introduces significant quantitative error and methodological risk. Unlabeled standards cannot be distinguished from the target analyte in a mass spectrometer, rendering them useless for internal calibration [1]. Structural analogs, even with similar chemical properties, may exhibit different extraction recoveries and ionization efficiencies (matrix effects), leading to inaccurate results . While fenchone-d6 is a viable alternative, the mass difference (Δm = 6) is double that of fenchone-d3 (Δm = 3). A larger mass difference can increase the risk of chromatographic retention time shifts due to the inverse isotope effect, potentially degrading the precision of co-elution-based matrix effect compensation, although this is application-dependent . The selection of a deuterated analog with a specific mass shift is therefore a critical decision point in method development.

Quantitative Differentiation Evidence for Fenchone-d3 Against Its Closest Alternatives


Mass Difference Optimization: Fenchone-d3 (Δm=3) vs. Fenchone-d6 (Δm=6) for LC-MS/MS Applications

In small molecule LC-MS/MS analysis, an optimal mass difference (Δm) between the analyte and its internal standard is required to avoid spectral overlap from natural isotope abundance while minimizing the inverse isotope effect that can cause differential retention. Fenchone-d3 provides a mass shift of +3 Da, which is sufficient for baseline separation from unlabeled fenchone (Δm = 3) in MS detection . In comparison, fenchone-d6 offers a larger Δm of +6 Da, which may present a higher risk of chromatographic separation due to the stronger influence of deuterium on lipophilicity and retention behavior . This makes Fenchone-d3 the more conservative and often preferred choice for ensuring co-elution and optimal matrix effect correction .

Analytical Chemistry Method Development LC-MS/MS

Label Stability: Fenchone-d3 (Deuterium on Non-Exchangeable Positions) vs. Alternative Labeling Strategies

A critical quality attribute for SIL internal standards is the stability of the isotope label under experimental conditions. Hydrogen-deuterium (H/D) exchange in protic solvents or biological matrices can erode the mass difference, compromising accuracy. Fenchone-d3 is labeled on a methyl group, a non-exchangeable carbon position, ensuring the deuterium label is stable and not prone to back-exchange . In contrast, labeling on heteroatoms (e.g., O-D or N-D) or alpha to a carbonyl group is generally susceptible to H/D exchange . This makes fenchone-d3 a robust choice for long-term stability and reliability in diverse analytical workflows.

Analytical Chemistry Bioanalysis Isotope Exchange

Instrument Compatibility: Fenchone-d3 as a Standard for GC-MS vs. Fenchone-d6 for NMR

While both fenchone-d3 and fenchone-d6 are deuterated fenchone analogs, their primary research applications differ based on their isotopic properties. Fenchone-d6 is explicitly noted for its value in Nuclear Magnetic Resonance (NMR) spectroscopy due to its high degree of deuteration, which simplifies spectra and reduces solvent background . Fenchone-d3, with only three deuterium atoms, is optimized as a cost-effective and functionally equivalent internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) . Its lower molecular weight increase (Δm=3) is sufficient for MS detection without the need for extensive deuteration required for NMR applications.

Analytical Chemistry GC-MS NMR Instrumentation

Optimal Application Scenarios for Fenchone-d3 in Analytical and Bioanalytical Research


Accurate Quantification of Fenchone in Complex Plant Extracts by GC-MS

When analyzing fenchone content in botanical materials like fennel seed extract, using fenchone-d3 as an internal standard enables precise quantification. A published GC-MS method for fennel extract reported fenchone as a major constituent (11.68%) and established its concentration in the plant extract at 9.789 mg/g [1]. Spiking samples with fenchone-d3 prior to extraction would correct for losses during the multi-step sample preparation (extraction, derivatization, injection), providing a more accurate and reproducible value than external calibration alone.

Reliable Quantification of Fenchone in Commercial Formulations for Quality Control

For quality control (QC) of commercial products containing fenchone (e.g., dietary supplements, herbal remedies), fenchone-d3 serves as the ideal internal standard. A study analyzing fenchone in eight commercial formulations found significant variability, with concentrations ranging from less than 0.1 mg/g to over 1.0 mg/g [1]. The use of a SIL internal standard like fenchone-d3 is essential for developing robust, validated analytical methods to ensure batch-to-batch consistency and meet regulatory requirements, as it mitigates variability from complex formulation matrices.

Investigating Fenchone Pharmacokinetics and Metabolism in Preclinical Studies

In drug metabolism and pharmacokinetics (DMPK) studies, fenchone-d3 is used to track and quantify the parent compound. The metabolism of fenchone by human cytochrome P450 enzymes (CYP2A6 and CYP2B6) yields several hydroxylated metabolites [2]. When used as an internal standard in LC-MS/MS bioanalysis of plasma or microsomal incubations, fenchone-d3 enables the precise measurement of fenchone depletion and metabolite formation, providing critical data on its clearance and metabolic stability [2].

Developing and Validating a Robust GC-MS/MS Method for Food and Flavor Analysis

For food scientists and flavor chemists quantifying fenchone as a key aroma compound, fenchone-d3 is the definitive tool for method validation. Fenchone is a primary contributor to the characteristic aroma of fennel and other herbs [3]. By using fenchone-d3, analysts can establish method accuracy, precision, and limits of detection/quantitation (LOD/LOQ) in complex food matrices, compensating for matrix-induced signal enhancement or suppression common in GC-MS analysis of volatile compounds.

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